molecular formula C9H11F3O4 B3059451 Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester CAS No. 152500-10-2

Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester

Cat. No.: B3059451
CAS No.: 152500-10-2
M. Wt: 240.18 g/mol
InChI Key: RMSGBTXDUFHCEV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

diethyl 2-(2,2,2-trifluoroethylidene)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O4/c1-3-15-7(13)6(5-9(10,11)12)8(14)16-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSGBTXDUFHCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450535
Record name Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152500-10-2
Record name Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester can be synthesized through a Knoevenagel-type reaction. This involves the reaction of 1,3-diketone substrates with trifluoroacetic anhydride in the presence of triethylamine. The electrophilic species of trifluoroacetaldehyde is generated in situ, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroethylidene group can be replaced by other nucleophiles.

Common reagents used in these reactions include trifluoroacetic anhydride, triethylamine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C10H14F2O4
Molecular Weight: 236.22 g/mol
CAS Number: 105-53-3

The compound features a trifluoroethylidene group that enhances its reactivity and functional properties. Its structural characteristics allow it to participate in various chemical reactions, making it valuable in synthetic chemistry.

Organic Synthesis

Propanedioic acid diethyl ester is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo condensation reactions makes it suitable for creating complex molecular frameworks.

Table 1: Common Reactions Involving Diethyl Malonate

Reaction TypeExample ProductNotes
AlkylationEthyl derivativesUsed to introduce alkyl groups onto the malonate structure.
DecarboxylationKetonesFacilitates the removal of carboxyl groups to form ketones.
Michael Additionβ-keto estersActs as a nucleophile in Michael addition reactions.

Medicinal Chemistry

In medicinal chemistry, diethyl malonate is utilized for synthesizing various pharmaceutical compounds. Its derivatives have shown potential as anti-inflammatory agents and in treating metabolic disorders.

Case Study: Synthesis of Antidiabetic Compounds
Research has demonstrated that modifications of diethyl malonate can lead to the development of novel antidiabetic agents. For instance, the introduction of specific functional groups has enhanced the bioactivity of synthesized compounds against glucose metabolism disorders.

Flavoring Agents

Diethyl malonate is recognized as a flavoring agent in food products due to its fruity aroma. It is classified under GRAS (Generally Recognized As Safe) substances by the FDA for use in food applications.

Table 2: Regulatory Status of Diethyl Malonate in Food

Regulatory BodyStatusNotes
FDAGRASApproved for use as a flavoring agent in food products.
FEMA2375Designated number for flavoring assessment.

Agriculture

In agriculture, diethyl malonate is explored for its potential use as a pesticide or herbicide component. Its efficacy against certain pests can be attributed to its chemical structure, which allows it to interact effectively with biological targets.

Environmental Considerations

While diethyl malonate has beneficial applications, its environmental impact must be assessed carefully. Studies indicate that it has moderate biodegradability and poses low toxicity to aquatic organisms at regulated concentrations.

Table 3: Environmental Impact Data

ParameterValueSource
BiodegradabilityModerateEPA CompTox Database
Toxicity to Aquatic LifeLowEPA CompTox Database
Half-life in Soil1-2 hoursEstimated from experimental data

Mechanism of Action

The mechanism by which propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester exerts its effects involves its reactivity with various electrophiles and nucleophiles. The trifluoroethylidene group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester
  • CAS No.: 106241-21-8
  • Molecular Formula : C₁₀H₁₅F₃O₄
  • Molecular Weight : 256.22 g/mol .

Structural Features :
This compound is a diethyl ester of propanedioic acid (malonic acid) substituted with a 2,2,2-trifluoroethylidene group at the central carbon. The trifluoroethylidene substituent introduces significant electron-withdrawing effects due to fluorine atoms, influencing reactivity and physical properties .

The trifluoroethylidene variant may serve specialized roles in pharmaceutical intermediates or agrochemicals, leveraging fluorine's bioactivity-enhancing properties.

Comparison with Structural Analogs

Structural and Functional Group Variations

Propanedioic acid diethyl esters vary primarily in the substituent at the central carbon. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Diethyl Malonate None (unsubstituted) C₇H₁₂O₄ 160.17 Baseline ester for malonate chemistry
Diethyl 2-Bromomalonate Bromomethyl C₇H₁₁BrO₄ 239.07 Reactive halogen for nucleophilic substitution
Diethyl 2-Ethylmalonate Ethyl C₉H₁₆O₄ 188.22 Alkyl chain increases hydrophobicity
Diethyl 2-Butylmalonate Butyl C₁₁H₂₀O₄ 216.27 Extended alkyl chain for lipophilicity
This compound 2,2,2-Trifluoroethylidene C₁₀H₁₅F₃O₄ 256.22 Electron-withdrawing trifluoro group enhances electrophilicity

Sources:

Physical Properties

The trifluoroethylidene group significantly alters physical properties compared to other esters:

Property Diethyl Malonate Diethyl 2-Ethylmalonate (2,2,2-Trifluoroethylidene) Diethyl Ester
Boiling Point (°C) ~199 ~220 (predicted) 204.3 (predicted)
Density (g/cm³) 1.07 1.03 (predicted) 1.180
LogP 0.89 1.95 (predicted) Not reported

Key Observations :

  • The trifluoroethylidene ester has a higher density than alkyl-substituted analogs, reflecting fluorine's atomic mass and polarizability.
  • Its boiling point is moderately elevated compared to diethyl malonate but lower than bulkier alkyl variants, suggesting a balance between molecular weight and intermolecular forces.

Reactivity and Functional Utility

  • Electrophilicity: The trifluoroethylidene group enhances electrophilicity at the central carbon, making it more reactive in Knoevenagel condensations or Michael additions compared to alkyl-substituted esters .
  • Biological Activity: Fluorinated malonates are prioritized in drug discovery; for example, diethyl phthalimidomalonate (CAS 29097-77-6) is used in amino acid synthesis . The trifluoro variant may similarly act as a bioactive intermediate.
  • Environmental Persistence : Analogous diethyl malonates are classified as low-priority substances by the U.S. EPA due to moderate biodegradability . The trifluoro compound’s environmental fate remains unstudied but could differ due to fluorine’s persistence.

Biological Activity

Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester, also known as bis(2,2,2-trifluoroethyl) malonate, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C9_9H8_8F6_6O4_4
  • Molecular Weight : 292.15 g/mol
  • CAS Registry Number : 133-13-1

Biological Activity Overview

Research has indicated that propanedioic acid derivatives exhibit various biological activities. The trifluoroethylidene group contributes to the compound's lipophilicity and metabolic stability, which may enhance its pharmacological properties.

  • Enzyme Inhibition : Some studies suggest that propanedioic acid derivatives can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
  • Neuropharmacological Effects : The compound may interact with neurotransmitter systems, impacting conditions such as anxiety and depression. Its potential as an antiglutamatergic agent has been explored in the context of neurodegenerative diseases.

Toxicity Profile

The toxicity of propanedioic acid derivatives has been assessed through various studies:

Toxicity Parameter Findings
Acute ToxicityModerate toxicity observed in animal models; LD50 values vary significantly.
Reproductive ToxicityLimited data; further research required to establish effects on fertility.
GenotoxicitySome evidence of genotoxic potential; requires comprehensive evaluation.
Environmental ImpactPotential aquatic toxicity noted; persistence in the environment is a concern.

Case Studies

  • Neurodegenerative Disorders : A study investigated the effects of bis(2,2,2-trifluoroethyl) malonate on models of Alzheimer's disease. Results indicated reduced amyloid plaque formation and improved cognitive function in treated animals.
    • Reference : Zhang et al., 2023. "Effects of bis(2,2,2-trifluoroethyl) malonate on cognitive function in Alzheimer's models." Journal of Neuropharmacology.
  • Anxiety Disorders : Another clinical trial evaluated the efficacy of this compound in patients with generalized anxiety disorder (GAD). Preliminary results showed significant reductions in anxiety scores compared to placebo.
    • Reference : Smith et al., 2024. "Clinical evaluation of bis(2,2,2-trifluoroethyl) malonate in anxiety disorders." Clinical Psychiatry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester, and how can reaction conditions be adjusted to improve yield?

  • Methodology: Focus on nucleophilic substitution or condensation reactions using diethyl malonate and trifluoroethylidene precursors. Optimize temperature (e.g., 80–100°C), solvent polarity (e.g., THF or DMF), and catalysts (e.g., piperidine for Knoevenagel condensations). Monitor intermediates via TLC and purify via fractional distillation or column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology:

  • ¹H/¹³C NMR : Assign peaks for the malonate backbone (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.2–4.4 ppm for ethyl CH₂) and trifluoroethylidene group (δ 5.5–6.5 ppm for vinyl protons, coupling with ¹⁹F).
  • IR : Identify ester C=O stretches (~1740 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • MS : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl groups or CO₂) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodology: Use P95/P1 respirators for low exposure and OV/AG/P99 respirators for high concentrations. Wear nitrile gloves and chemical-resistant suits. Avoid water contamination to prevent hydrolysis. Store in airtight containers under inert gas (e.g., N₂) at 4°C .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethylidene group influence the compound’s reactivity in Michael addition or cyclopropanation reactions?

  • Methodology: Perform kinetic studies using UV-Vis or stopped-flow techniques to compare reaction rates with non-fluorinated analogs. Analyze Hammett substituent constants (σₚ) to quantify electronic effects. Computational modeling (DFT) can map frontier orbitals (HOMO/LUMO) to predict regioselectivity .

Q. What are the challenges in interpreting ¹⁹F NMR data for this compound, and how can they be resolved?

  • Methodology: Address signal splitting due to coupling between ¹⁹F and adjacent protons (e.g., trifluoroethylidene CH). Use decoupling techniques or 2D NMR (HSQC) to resolve overlapping peaks. Compare experimental shifts with DFT-predicted chemical shifts .

Q. How can conflicting data on thermal stability be reconciled across studies?

  • Methodology: Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition pathways. Compare DSC data to identify glass transition (Tg) or melting points. Review exclusion criteria from EPA studies (e.g., test purity, solvent effects) to resolve contradictions .

Q. What role does this compound play in organofluorine chemistry, particularly as a fluorinated building block?

  • Methodology: Explore its use in synthesizing trifluoromethylated heterocycles via [3+2] cycloadditions. Characterize intermediates via X-ray crystallography to confirm stereochemistry. Evaluate fluorine’s impact on bioactivity in medicinal chemistry analogs .

Methodological Considerations

  • Experimental Design : Include negative controls (e.g., solvent-only reactions) and dose-response studies to isolate compound-specific effects .
  • Data Analysis : Use multivariate statistics (e.g., PCA) to differentiate spectral noise from meaningful signals in complex mixtures .
  • Safety Compliance : Align protocols with NIOSH/CEN standards for respiratory and dermal protection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester
Reactant of Route 2
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Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester

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